molecular formula C11H20N2 B11770710 1-(Bicyclo[2.2.1]heptan-1-yl)piperazine CAS No. 21043-45-8

1-(Bicyclo[2.2.1]heptan-1-yl)piperazine

Katalognummer: B11770710
CAS-Nummer: 21043-45-8
Molekulargewicht: 180.29 g/mol
InChI-Schlüssel: YSKPGZSYOTVTEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Bicyclo[2.2.1]heptan-1-yl)piperazine is a compound that features a bicyclic structure fused with a piperazine ring. This unique structure imparts specific chemical and physical properties, making it of interest in various scientific fields. The compound’s molecular formula is C11H20N2, and it has a molecular weight of 180.29 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bicyclo[2.2.1]heptan-1-yl)piperazine typically involves the reaction of bicyclo[2.2.1]heptane derivatives with piperazine. One common method includes the alkylation of piperazine with a bicyclo[2.2.1]heptane derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as chromatography can be employed to ensure the quality of the final product .

Wirkmechanismus

The mechanism of action of 1-(Bicyclo[2.2.1]heptan-1-yl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The bicyclic structure allows for unique interactions with biological molecules, potentially leading to various pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(Bicyclo[2.2.1]heptan-1-yl)piperazine is unique due to its specific bicyclic structure fused with a piperazine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Eigenschaften

CAS-Nummer

21043-45-8

Molekularformel

C11H20N2

Molekulargewicht

180.29 g/mol

IUPAC-Name

1-(1-bicyclo[2.2.1]heptanyl)piperazine

InChI

InChI=1S/C11H20N2/c1-3-11(4-2-10(1)9-11)13-7-5-12-6-8-13/h10,12H,1-9H2

InChI-Schlüssel

YSKPGZSYOTVTEI-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCC1C2)N3CCNCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.